molecular formula C19H15ClN6OS B2672475 N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide CAS No. 932350-23-7

N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide

Cat. No.: B2672475
CAS No.: 932350-23-7
M. Wt: 410.88
InChI Key: VKFOUFCYZWSGPH-UHFFFAOYSA-N
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Description

N-{3-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core fused with a 1,2,3-triazole ring and substituted with a 3-chlorophenyl group and a 2-methylbenzamide moiety. The compound’s synthesis likely involves click chemistry (1,3-dipolar cycloaddition) for triazole formation, a method widely employed for analogous compounds . Structural characterization of similar molecules often utilizes X-ray crystallography refined via programs like SHELXL, ensuring high precision in molecular conformation analysis .

Properties

IUPAC Name

N-[3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c1-11-6-3-4-9-15(11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)14-8-5-7-13(20)10-14/h3-10H,1-2H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFOUFCYZWSGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the thiadiazole ring via a condensation reaction. The final step involves coupling the resulting intermediate with 2-methylbenzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiadiazoles and triazoles possess notable antimicrobial properties. The compound has been evaluated against various pathogenic microorganisms. For instance:

  • Synthesis and Testing : Compounds similar to N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : Studies indicate that certain derivatives exhibited low MIC values against these pathogens, suggesting potential for development as antibacterial agents.

Anticancer Properties

The compound's structural attributes lend it potential as an anticancer agent:

  • Mechanism of Action : Thiadiazole and triazole derivatives have been found to induce apoptosis in cancer cells through various pathways . The incorporation of these moieties in the molecule enhances its interaction with biological targets involved in cancer progression.
  • Case Studies : Research has highlighted specific derivatives that showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The compound's ability to inhibit tumor growth presents a promising avenue for further investigation.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects:

  • Inflammation Models : Experimental studies have utilized models of inflammation to assess the efficacy of similar compounds. Results indicate a reduction in inflammatory markers when treated with these derivatives .
  • Potential Applications : These findings suggest that this compound could be explored for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibiting the growth of cancer cells or preventing microbial infections. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Analysis : Programs like SHELXL enable precise refinement of crystallographic data for such compounds, critical for understanding conformation-activity relationships .
  • Antimicrobial Hypotheses : The target compound’s activity may surpass benzyl-substituted analogs (e.g., 10a–j) due to chloro-group effects, but empirical validation is needed.
  • Synthesis Challenges : Thiadiazole formation may introduce synthetic complexity compared to benzothiazole-based systems .

Biological Activity

N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and other pharmacological activities.

Chemical Structure

The compound features a complex structure comprising a triazole ring and a thiadiazole moiety. The presence of these heterocycles is significant as they are known to enhance biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds containing triazole and thiadiazole rings.

1. Antibacterial Activity

Research indicates that derivatives of thiadiazoles exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds often range from 16 to 31.25 μg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (μg/mL)
Compound AE. coli16
Compound BS. aureus31.25
Compound CBacillus subtilis31.25

2. Antifungal Activity

The antifungal efficacy of similar compounds has been less pronounced compared to their antibacterial properties. Some derivatives show moderate activity against fungal strains with MIC values ranging from 31.25 to 62.5 μg/mL .

Anticancer Activity

The triazole moiety is recognized for its anticancer potential. Studies have demonstrated that compounds containing this scaffold can inhibit tumor cell proliferation:

  • In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of key enzymes : The compound may target specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Interaction with DNA : Some studies suggest that triazole derivatives can intercalate with DNA, disrupting replication processes .

Case Studies

Several case studies highlight the effectiveness of triazole and thiadiazole derivatives:

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of synthesized thiadiazole derivatives against clinical isolates of E. coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 16 μg/mL.

Case Study 2: Anticancer Properties

In another investigation, a series of triazole derivatives were tested against various cancer cell lines (e.g., MCF-7 and HeLa). The results showed that certain compounds induced over 70% cell death at concentrations below 50 μM.

Q & A

Basic: What synthetic methodologies are most effective for preparing N-{3-[1-(3-chlorophenyl)...]...}, and how can reaction conditions be optimized?

Answer:
The synthesis of triazole-thiadiazole hybrids typically involves multi-step reactions. A general approach includes:

  • Cyclocondensation : Reacting 3-chlorophenyl-substituted triazole precursors with thiadiazole-forming reagents (e.g., thiosemicarbazides) under acidic or basic conditions. highlights the use of PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst, achieving high yields at 70–80°C .
  • Coupling Reactions : Introducing the 2-methylbenzamide moiety via amidation, often using coupling agents like EDCI/HOBt. Monitoring via TLC ensures reaction completion .
    Optimization Tips : Adjust catalyst loading (10 wt% in ) and solvent polarity to minimize byproducts. Microwave-assisted synthesis (e.g., ) can reduce reaction times from hours to minutes .

Basic: How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

Answer:

  • IR Spectroscopy : Identify key functional groups:
    • N-H stretch (amide) at ~3300 cm⁻¹.
    • C=O (amide) at ~1650 cm⁻¹.
    • Triazole/thiadiazole ring vibrations at 1500–1600 cm⁻¹ .
  • NMR Analysis :
    • ¹H NMR : Look for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). The 3-chlorophenyl group shows distinct splitting patterns .
    • ¹³C NMR : Confirm carbonyl carbons (δ ~170 ppm) and heterocyclic carbons (δ 140–160 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can discrepancies in biological activity data for this compound be systematically analyzed?

Answer:
Contradictions in bioactivity often arise from:

  • Assay Variability : Differences in cell lines (e.g., bacterial vs. fungal models in ) or incubation times .
  • Structural Analogues : Minor substitutions (e.g., fluorine vs. chlorine in ) drastically alter target binding. Compare IC₅₀ values across analogues to identify SAR trends .
  • Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO controls and confirm compound stability via HPLC .
    Resolution Strategy : Replicate studies under standardized conditions (e.g., CLSI guidelines) and employ docking simulations to predict binding affinities (as in ) .

Advanced: What are the best practices for resolving the crystal structure of this compound using X-ray crystallography?

Answer:

  • Data Collection : Use high-resolution (≤1.0 Å) synchrotron data to resolve overlapping electron densities, especially for the triazole-thiadiazole core .
  • Refinement with SHELXL :
    • Apply restraints to anisotropic displacement parameters for light atoms (C, N).
    • Use the TWIN command if twinning is detected (common in heterocyclic systems) .
  • Validation : Check R-factors (R₁ < 0.05), Fo-Fc maps for residual density, and PLATON/CHECKCIF for geometric errors .

Advanced: How can the triazole-thiadiazole scaffold be modified to enhance target selectivity in enzyme inhibition studies?

Answer:

  • Electron-Withdrawing Groups : Introduce fluorine or nitro substituents ( ) to improve binding to catalytic pockets (e.g., α-glucosidase) .
  • Bioisosteric Replacement : Replace the thiadiazole ring with oxadiazole () to modulate solubility without losing activity .
  • Linker Optimization : Extend the methylbenzamide side chain with piperazine ( ) or sulfonamide () groups to enhance hydrophobic interactions .
    Validation : Perform kinetic assays (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition modes .

Advanced: What computational methods are recommended for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess binding stability over 100 ns trajectories .
  • QSAR Models : Train models on datasets from and to correlate structural descriptors (e.g., polar surface area) with bioactivity .

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